Product packaging for 3-Dehydro-L-threonate(Cat. No.:)

3-Dehydro-L-threonate

Cat. No.: B1263212
M. Wt: 133.08 g/mol
InChI Key: SCSGVVIUUUPOOJ-GSVOUGTGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dehydro-L-threonate, also known as 2-oxo-tetronate, is a key metabolic intermediate in the catabolism of short-chain sugar acids in microorganisms . It is primarily formed through the oxidation of L-threonate, a metabolite of ascorbic acid (Vitamin C), catalyzed by the enzyme L-threonate dehydrogenase (LtnD) . This compound sits at a branch point in catabolic pathways. In one route, it can be isomerized to 3-dehydro-L-tetronate by 2-oxo-tetronate isomerase (OtnI) . Alternatively, recent research has uncovered a convergent pathway where this compound is directly phosphorylated by a novel 2-oxo-tetronate kinase (2-OtnK) to form 2-oxo-tetronate 4-phosphate, which is subsequently decarboxylated by a specific aldolase (2-OtnC) to yield dihydroxyacetone phosphate (DHAP), a central metabolic intermediate . This pathway is of significant interest in the field of microbial metabolism and enzymology for understanding alternative energy harvesting strategies from acid sugars. Researchers can use this high-purity compound to study enzyme kinetics, elucidate the structure and function of novel kinases and decarboxylases, and map the genomic distribution of these alternative metabolic pathways using bioinformatic tools. The product is offered for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5O5- B1263212 3-Dehydro-L-threonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5O5-

Molecular Weight

133.08 g/mol

IUPAC Name

(2R)-2,4-dihydroxy-3-oxobutanoate

InChI

InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h3,5,7H,1H2,(H,8,9)/p-1/t3-/m1/s1

InChI Key

SCSGVVIUUUPOOJ-GSVOUGTGSA-M

Isomeric SMILES

C(C(=O)[C@H](C(=O)[O-])O)O

Canonical SMILES

C(C(=O)C(C(=O)[O-])O)O

Origin of Product

United States

Biochemical Pathways and Enzymatic Interconversions of 3 Dehydro L Threonate

Elucidation of Metabolic Precursors and Subsequent Derivatives

The primary route for the biosynthesis of 3-dehydro-L-threonate involves the oxidation of L-threonate. smolecule.comexpasy.org This reaction is catalyzed by the enzyme L-threonate 3-dehydrogenase (EC 1.1.1.129). smolecule.comexpasy.orggenome.jp This enzyme facilitates the conversion of L-threonate to this compound. expasy.orgutoronto.ca The reaction is dependent on the cofactor NAD+, which is reduced to NADH in the process. expasy.orgkegg.jp

The biogenesis of this compound from L-threonate is a critical step in the metabolic cascade that follows the breakdown of L-ascorbic acid. smolecule.comresearchgate.net In various organisms, including plants and bacteria, L-threonate is a significant degradation product of ascorbate (B8700270). smolecule.comresearchgate.netoup.com The subsequent oxidation to this compound, therefore, channels the carbon skeleton of ascorbate into central metabolic pathways. smolecule.com

This compound is a well-established intermediate in the catabolism of L-ascorbic acid. kegg.jpnih.gov The degradation of ascorbate can proceed through its oxidized form, dehydroascorbic acid (DHA). researchgate.netportlandpress.com DHA can be hydrolyzed to 2,3-diketo-L-gulonate or oxidized to products including L-threonic acid and oxalic acid. portlandpress.comtandfonline.com L-threonate, derived from carbons 3-6 of ascorbate, is then oxidized to this compound. researchgate.netresearchgate.net

This pathway has been identified in various organisms. For instance, in plants like Rumex acetosa and Pelargonium crispum, L-threonate is formed from ascorbate and subsequently oxidized. smolecule.comresearchgate.net Similarly, bacterial systems can utilize L-threonate as a carbon source, converting it into central metabolic intermediates through this oxidative step. smolecule.comresearchgate.net The entire process represents a significant route for the turnover of ascorbate in biological systems. wiley.com

The metabolism of this compound is integrated within the broader network of aldarate metabolism. genome.jpkegg.jpkegg.jp This pathway encompasses the interconversion of various sugar acids. genome.jp this compound can be further metabolized to tartrate or completely oxidized to CO2. smolecule.com This connects the ascorbate degradation pathway to other central metabolic routes.

In some bacterial pathways, this compound can be isomerized and phosphorylated before being converted to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis. researchgate.netpnas.org This integration allows the carbon from ascorbate to be utilized for energy production or biosynthetic purposes. smolecule.comresearchgate.net

Role as an Intermediate in Ascorbate Catabolism

Characterization of Enzymatic Catalysis Involving this compound

L-threonate 3-dehydrogenase is the key enzyme responsible for the formation of this compound from L-threonate. smolecule.comexpasy.orggenome.jp It belongs to the oxidoreductase class of enzymes. genome.jp The systematic name for this enzyme is L-threonate:NAD+ 3-oxidoreductase. genome.jp In some organisms, this enzyme is part of a larger protein with multiple domains that carry out sequential steps in L-threonate metabolism. smolecule.comresearchgate.net

Enzyme PropertyDescriptionReference
EC Number1.1.1.129 expasy.orggenome.jp
Systematic NameL-threonate:NAD+ 3-oxidoreductase genome.jp
ReactionL-threonate + NAD+ <=> this compound + NADH + H+ expasy.orgutoronto.cakegg.jp
CofactorNAD+ smolecule.comexpasy.org
Metabolic PathwayAscorbate and aldarate metabolism genome.jpkegg.jp

The catalytic mechanism of L-threonate 3-dehydrogenase involves the oxidation of the hydroxyl group at the third carbon of L-threonate. smolecule.comexpasy.org This reaction is strictly dependent on the presence of the cofactor NAD+, which acts as the electron acceptor. smolecule.comexpasy.org The enzyme facilitates the transfer of a hydride ion from the C3 of L-threonate to NAD+, resulting in the formation of NADH and the oxidized product, this compound. expasy.orgkegg.jp

L-Threonate 3-Dehydrogenase (EC 1.1.1.129)

Substrate Promiscuity and Stereospecificity Analyses

Enzymes involved in this compound metabolism often exhibit a degree of substrate promiscuity, enabling them to act on a range of related molecules. However, they typically maintain strict stereospecificity, ensuring the correct isomeric forms of products are generated.

L-threonate 3-dehydrogenase (EC 1.1.1.103), a key enzyme in L-threonate catabolism, catalyzes the NAD+-dependent oxidation of L-threonate. smolecule.comwikipedia.org While its primary substrate is L-threonate, some studies have shown that related enzymes can act on other substrates. For instance, L-threonate 3-dehydrogenase from the archaeon Pyrococcus horikoshii can also catalyze the oxidation of L-serine and DL-threo-3-phenylserine, albeit less efficiently. uniprot.org However, it does not act on L-allo-threonine, D-threonine, or D-allo-threonine, highlighting its stereospecificity. uniprot.org The enzyme exhibits pro-R stereospecificity for hydrogen transfer at the C4 position of the nicotinamide (B372718) moiety of NADH. uniprot.org

Dihydroxyacid dehydratase (DHAD) from Sulfolobus solfataricus, an enzyme from the IlvD/EDD superfamily, demonstrates broad substrate promiscuity. While its primary substrate is 2,3-dihydroxyisovalerate, it retains over 40% of its activity with D-gluconate, D-xylonate, and D-arabonate, and about 10% of its activity with L-threonate. mdpi.com Similarly, the recombinant AfIlv3A protein from Aspergillus fumigatus, a dihydroxyacid dehydratase, can utilize the non-natural substrate L-threonate, exhibiting Michaelis-Menten kinetics with a Km of 10.1 mM for threonate. plos.org

D-altronate dehydratase family proteins, involved in non-phosphorylative sugar acid pathways in bacteria, also display significant substrate and metabolic promiscuity. researchgate.net These enzymes can participate in the metabolism of D-arabinose, L-galactose, and L-fucose, demonstrating the adaptability of these catalytic scaffolds. researchgate.net

Structural Biology of Related Oxidoreductases and Catalytic Dynamics

The structural and functional characteristics of oxidoreductases involved in threonate metabolism have been elucidated through X-ray crystallography and other biophysical techniques. These studies provide insights into their catalytic mechanisms and substrate binding.

L-threonate 3-dehydrogenase (TDH) belongs to the family of oxidoreductases. wikipedia.org The enzyme from the parasitic protozoan Trypanosoma brucei is a dimeric short-chain dehydrogenase. ucl.ac.uknih.gov Crystallographic studies of this enzyme have revealed conformational variations in its ligand-binding regions, and simulations have provided insights into its dynamic behavior. nih.gov The structures of T. brucei TDH bound to its substrates and inhibitors have shed light on its catalytic mechanism. nih.gov

In many organisms, TDH is a zinc-dependent enzyme. ebi.ac.uk For instance, the L-threonate 3-dehydrogenase from Pyrococcus horikoshii binds two Zn2+ ions per subunit, one structural and one catalytic. uniprot.org The catalytic activity of this enzyme is inhibited by EDTA. uniprot.org Structural studies on L-threonine 3-dehydrogenase have identified key residues involved in catalysis, such as a characteristic Tyr-x-x-x-Lys motif where the tyrosine acts as the active-site base. nih.gov

A monomeric L-threonine 3-dehydrogenase (SDR-TDH) identified from metagenomic data revealed a product release mechanism associated with structural changes. nih.gov Crystal structures in apo, binary, and ternary complex forms showed a switch between open and closed states induced by substrate binding and product release. nih.gov Six active site residues were identified as crucial for product release, categorized into two groups based on their effects on catalysis and substrate specificity. nih.gov

Table 1: Structural and Catalytic Properties of Selected Oxidoreductases

Enzyme NameOrganismQuaternary StructureCofactorPDB Accession CodesKey Catalytic Residues
L-threonate 3-dehydrogenaseTrypanosoma bruceiDimerNAD+--
L-threonate 3-dehydrogenasePyrococcus horikoshiiTetramerNAD+, Zn2+2D8A, 2DFV, 2DQ4 wikipedia.orgTyr-x-x-x-Lys motif nih.gov
L-threonine 3-dehydrogenaseEscherichia coliTetramerNAD+, Zn2+-Cysteine-38 ucl.ac.uk
Monomeric L-threonine 3-dehydrogenaseMetagenomeMonomerNAD+-S111, Y136, T177, S74, T178, D179 nih.gov

Ancillary Enzymatic Activities Pertinent to Threonate Metabolism

Beyond the direct oxidation of L-threonate, other enzymatic activities are crucial for the complete catabolism of this molecule and its isomers. These include kinases and isomerases that act on related tetronate intermediates.

3-Dehydrotetronate 4-kinase, also known as otnK, is an enzyme that catalyzes the ATP-dependent phosphorylation of 3-dehydrotetronates at the C4 position. genome.jp This enzyme is involved in the catabolism of D-erythronate and L-threonate in bacteria. genome.jpexpasy.org The reactions catalyzed are:

ATP + 3-dehydro-L-erythronate = ADP + 3-dehydro-4-phospho-L-erythronate genome.jp

ATP + 3-dehydro-D-erythronate = ADP + 3-dehydro-4-phospho-D-erythronate genome.jp

This kinase is part of a larger catabolic pathway for acid sugars. rhea-db.org The identification of this enzyme and its associated pathway components was facilitated by sequence similarity networks and genome neighborhood networks. rhea-db.org

2-Dehydrotetronate isomerase, also known as otnI, is an enzyme that interconverts 2-dehydrotetronates and 3-dehydrotetronates. genome.jpexpasy.org This isomerization is a key step in the catabolism of D-erythronate and L-threonate in bacteria. genome.jpexpasy.org The enzyme catalyzes the following reversible reactions:

2-dehydro-L-erythronate = 3-dehydro-L-erythronate expasy.orguniprot.org

2-dehydro-D-erythronate = 3-dehydro-D-erythronate expasy.orguniprot.org

In Cupriavidus necator, the deletion of the otnI gene decreases growth on L-threonate or D-erythronate as the carbon source, indicating its importance in these metabolic pathways. uniprot.org This enzyme belongs to the hyi family and is dependent on a divalent metal ion, likely magnesium. uniprot.org

3-Dehydrotetronate 4-Kinase (EC 2.7.1.217) in Related Catabolic Routes

Metabolic Flux Analysis and Network Dynamics of this compound

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions in a biological system at steady state. researchgate.netredalyc.org By tracking the flow of labeled substrates, such as those containing 13C, through metabolic networks, MFA can provide a detailed picture of cellular metabolism. mdpi.com This approach allows for the determination of absolute flux quantitations, offering a systems-level view of metabolic dynamics. nsf.gov

Quantitative Assessment of Metabolite Levels in Biological Compartments

The concentration of this compound and related metabolites can be measured in various biological compartments to understand their distribution and flux. In plants, L-threonate is a degradation product of ascorbate. researchgate.net Studies in Arabidopsis have shown that L-threonate levels can be quantified in plant shoots. biorxiv.org In wild-type plants, L-threonate levels did not significantly increase after a dark treatment, suggesting active metabolism. biorxiv.org

In human studies, L-threonate levels have been quantified in plasma and cerebrospinal fluid (CSF). A study on the pharmacokinetics of L-threonate in human plasma after oral administration of magnesium L-threonate showed that its concentration could be reliably measured using HPLC-MS/MS. researchgate.net Another study using 1H-nuclear magnetic resonance (NMR) spectroscopy found increased mean levels of threonate in the CSF of multiple sclerosis patients compared to non-MS patients, suggesting alterations in metabolism. researchgate.net

Metabolomic studies in inflammatory contexts have also quantified this compound, indicating its potential as a biomarker. core.ac.uk Furthermore, the neuroprotective effects of magnesium-L-threonate have been investigated in cell culture models of Alzheimer's disease, where intracellular levels of reactive oxygen species were measured. wjgnet.com

Isotopic Tracing and Fluxomics for Pathway Elucidation

Isotopic tracing and metabolic flux analysis (fluxomics) are indispensable techniques for deciphering the intricate networks of biochemical pathways, including those involving this compound. These methods provide a dynamic view of metabolic processes by tracking the flow of atoms from precursor molecules through a series of enzymatic reactions to their final products. core.ac.uk By introducing isotopically labeled substrates into a biological system, researchers can map the connections between metabolites and quantify the rates (fluxes) of the pathways that connect them. mdpi.comacs.org

The core principle of isotopic tracing involves the use of molecules enriched with stable or radioactive isotopes, such as Carbon-13 (¹³C) or Carbon-14 (¹⁴C). core.ac.ukresearchgate.net When these labeled precursors are metabolized, the isotope acts as a tag that can be tracked as it is incorporated into downstream compounds. acs.org Analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are then used to detect and quantify the labeled metabolites, revealing their biosynthetic origins and metabolic fate. core.ac.ukmeasurebiology.orgresearchgate.net

Fluxomics extends this qualitative mapping to a quantitative analysis of the entire metabolic network. It uses the data from isotope labeling experiments to calculate the in vivo rates of metabolic reactions. plos.org This provides a functional readout of the metabolic state, showing how pathways are utilized under different conditions. Computational tools, such as retrobiosynthetic analysis and parsimonious flux balance analysis (pFBA), are often employed to interpret the complex labeling patterns and predict metabolic fluxes throughout the network. core.ac.ukplos.org

Detailed Research Findings

Isotopic tracing has been fundamental in elucidating the primary pathway for L-threonate formation in many organisms: the degradation of L-ascorbic acid (vitamin C). nih.gov Seminal studies using radiolabeled ascorbate definitively showed that its cleavage yields oxalate (B1200264) and L-threonate. nih.govoup.com

Ascorbate Degradation: In many plants, the degradation of ascorbate occurs via its oxidized form, dehydroascorbate. nih.govresearchgate.net Experiments using ascorbate labeled with ¹⁴C at specific carbon positions demonstrated that carbons 1 and 2 of the ascorbate molecule are released as oxalate. nih.govoup.com The remaining four-carbon backbone is converted to L-threonate, which originates from carbons 3 through 6 of ascorbate. researchgate.netnih.gov Further studies using [¹⁴C]ascorbate in cell cultures helped identify novel intermediates in this pathway, such as 4-O-oxalyl-L-threonate, confirming the direct metabolic link between ascorbate and threonate. researchgate.net

Synthetic Pathway Elucidation: While focused on a synthetic route, the methodologies used to engineer and verify a pathway for L-threonine production from glycolaldehyde (B1209225) in E. coli highlight the power of isotopic tracing. measurebiology.org In this work, researchers used [1,2-¹³C]-glycolaldehyde as a labeled precursor. The incorporation of the ¹³C label into the intermediate D-threonate and the final product L-threonine was tracked using LC-MS. measurebiology.org By analyzing the mass isotopomer distributions, they could confirm the activity of the engineered pathway and identify carbon flow. measurebiology.org Software such as IsoCor was used to correct for the contribution of naturally abundant isotopes, a standard practice in fluxomics to ensure accurate data. measurebiology.org

Metabolite Circulation: Isotopic tracing is also crucial for understanding how metabolites are transported and utilized between different organs or cellular compartments. mdpi.com For example, studies on plants under stress have noted changes in threonate levels, and researchers suggest that multiple isotopic tracing experiments are necessary to fully resolve the circulation and organ-specific metabolism of such compounds. mdpi.com

The table below summarizes key findings from isotopic tracing studies that have helped elucidate biochemical pathways connected to threonate.

Table 1: Isotopic Tracing Studies in Threonate-Related Pathways

Labeled Precursor Organism/System Analytical Method Key Finding Citation(s)
[¹⁴C]Ascorbate Plants (general), Rosa cell culture Autoradiography, High-Voltage Paper Electrophoresis Confirmed that L-threonate is a major degradation product of ascorbate, derived from carbons 3-6. Identified 4-O-oxalyl-L-threonate as an intermediate. researchgate.netnih.govoup.com
[1,2-¹³C]Glycolaldehyde Escherichia coli (engineered strain) Liquid Chromatography-Mass Spectrometry (LC/MS) Demonstrated a synthetic pathway where glycolaldehyde is converted to D-threonate and subsequently to L-threonine, confirming pathway function through labeling patterns. measurebiology.org

Biological Significance and Physiological Contexts of 3 Dehydro L Threonate

Biotic Distribution and Systemic Occurrence

Presence and Metabolic Fate in Photosynthetic Organisms

3-Dehydro-L-threonate is an intermediate in the metabolism of L-ascorbic acid (vitamin C) in photosynthetic organisms. In plants, L-ascorbate degradation is a key process, and one of the major pathways involves the cleavage of the ascorbate (B8700270) molecule to produce L-threonate and oxalate (B1200264). oup.comwiley.com The resulting L-threonate can be further metabolized. In the model plant Arabidopsis thaliana, a specific enzyme, L-threonate 3-dehydrogenase, catalyzes the oxidation of L-threonate to form this compound. biorxiv.orggenome.jp This reaction is a critical step in the L-threonate degradation pathway, which ultimately allows the carbon from ascorbate breakdown to be reintegrated into central metabolism, potentially via the pentose (B10789219) phosphate (B84403) pathway. biorxiv.orgresearchgate.net The gene encoding the protein responsible for this activity, termed L-threonate metabolizing domains (LTD), is highly conserved among land plants but absent in green algae. biorxiv.orgresearchgate.net This suggests that the active metabolism of ascorbate degradation products became more important during the evolution of land plants, possibly in response to higher ascorbate concentrations. biorxiv.org

In tomato (Solanum lycopersicum), studies using radiolabeled ascorbate have confirmed that L-threonate is a significant degradation product that accumulates in the leaves. wiley.com This highlights that the pathway leading to threonate formation is active in various plant species.

Role as a Microbial Metabolite and its Biological Implications

This compound is also a recognized metabolite within various microbial metabolic pathways, particularly those involving the breakdown of L-ascorbate and related compounds. foodb.cahmdb.ca Some bacteria can utilize L-threonate as their sole carbon source. biorxiv.org The bacterial catabolism of L-threonate involves its conversion by a dehydrogenase to 2-oxo-tetronate, which can then enter different pathways. bioinformatics.nl One such pathway involves an isomerase that converts 2-oxo-tetronate to 3-oxo-tetronate (an isomer of this compound), which is then further metabolized to dihydroxyacetone phosphate, an intermediate of glycolysis. bioinformatics.nl This metabolic capability underscores the adaptability of microorganisms to utilize various organic compounds, including vitamin C degradation products found in their environments. bioinformatics.nl

Endogenous Detection in Animal Biofluids and Tissues

This compound, and its precursor L-threonate, are endogenous compounds found in animals as natural metabolites of L-ascorbic acid catabolism. nih.govwiley.com In mammals, including humans, the breakdown of vitamin C is initiated by the hydrolysis of its oxidized form, dehydroascorbic acid, to 2,3-diketo-L-gulonate. nih.gov This compound is then further degraded to products including oxalate and L-threonate. nih.govnih.govreactome.org

L-threonic acid has been identified in various human biofluids, including plasma, urine, and the aqueous humor of the eye. nih.govgoogle.com It is considered a normal component of blood and its presence can serve as a biomarker for metabolic processes involving vitamin C. nih.gov The levels of these metabolites can reflect the rate of ascorbate turnover in the body.

Biological Perturbations and Stress Responses

Accumulation Profiles under Abiotic Stress Conditions (e.g., Cold Stress)

The accumulation of ascorbate degradation products, including L-threonate and its derivatives, can be influenced by environmental stress. In green soybean plants subjected to cold stress, multi-omics analysis revealed a significant accumulation of downstream metabolites of the ascorbate pathway, including this compound. mdpi.com This suggests that cold stress can enhance the degradation of ascorbate, leading to an increase in the concentration of its catabolites.

Similarly, in the Pacific white shrimp (Penaeus vannamei), metabolomic data showed that cold stress led to significant changes in metabolites involved in amino acid metabolism, with a notable decrease in L-threonate levels. mdpi.comresearchgate.net This reduction may indicate its consumption as an energy source to cope with the low-temperature environment. mdpi.com While this is an invertebrate example, it demonstrates that threonate metabolism can be responsive to thermal stress. In plants, the degradation of ascorbate is known to be promoted by factors such as darkness, which can be considered a form of stress. biorxiv.orgbiorxiv.org The upregulation of the LTD gene in Arabidopsis under continuous dark conditions, which facilitates ascorbate degradation, points to a responsive catabolic pathway. biorxiv.orgresearchgate.net

Regulatory Intersections with Ascorbate Metabolism and Redox Homeostasis

The metabolism of this compound is intrinsically linked to the broader network of ascorbate metabolism and the maintenance of cellular redox homeostasis. Ascorbate is a primary antioxidant that protects cells from oxidative damage by scavenging reactive oxygen species (ROS). nih.govfrontiersin.org The balance between ascorbate synthesis, recycling, and degradation is crucial for controlling the cellular ascorbate pool and, by extension, the redox state. wiley.commdpi.com

The degradation of ascorbate to L-threonate and subsequently to this compound is an irreversible process that leads to a loss of the ascorbate pool. wiley.com This pathway is distinct from the reversible oxidation of ascorbate to monodehydroascorbate and dehydroascorbate, which are recycled back to their reduced form by the ascorbate-glutathione cycle. nih.govmdpi.com The regulation of ascorbate degradation is therefore a key aspect of managing redox homeostasis. biorxiv.org In plants, the generation of ROS is an unavoidable consequence of processes like photosynthesis and respiration, and also a key component of stress signaling. ulisboa.ptnih.gov The antioxidant system, with ascorbate at its core, mitigates oxidative stress while allowing for ROS-mediated signaling. biorxiv.org The catabolism of ascorbate, involving intermediates like this compound, is part of this complex regulatory network, ensuring that carbon from the degraded antioxidant can be efficiently recycled. biorxiv.orgresearchgate.net

Data Tables

Table 1: Occurrence and Metabolic Role of this compound and its Precursor L-threonate

Organism/SystemContextMetabolic PathwayKey FindingReference(s)
Arabidopsis thalianaPlant MetabolismL-ascorbate degradationL-threonate is oxidized to this compound by L-threonate 3-dehydrogenase. biorxiv.orgresearchgate.net
Tomato (Solanum lycopersicum)Plant MetabolismL-ascorbate degradationL-threonate accumulates in leaves as a degradation product of ascorbate. wiley.com
BacteriaMicrobial MetabolismL-threonate catabolismCan utilize L-threonate as a sole carbon source, converting it to intermediates of glycolysis. biorxiv.orgbioinformatics.nl
HumansAnimal MetabolismL-ascorbic acid catabolismL-threonate is an endogenous metabolite of vitamin C found in plasma and urine. nih.govnih.govgoogle.com
Green SoybeanAbiotic StressL-ascorbate degradationAccumulation of this compound observed under cold stress. mdpi.com
Pacific White ShrimpAbiotic StressAmino acid metabolismL-threonate levels decrease under cold stress, possibly due to its use as an energy source. mdpi.comresearchgate.net

Evolutionary Trajectories and Comparative Biochemical Studies

The metabolic pathways involving L-threonate and its oxidized form, this compound, provide a compelling case study in the evolution of biochemical systems. The strategies for catabolizing this ascorbate degradation product differ notably between bacteria and plants, reflecting distinct evolutionary pressures and solutions.

Phylogenetic Conservation of L-Threonate Metabolizing Enzyme Systems

The enzymatic systems responsible for processing L-threonate show remarkable patterns of conservation and divergence across different life kingdoms. In bacteria, L-threonate is typically catabolized through a pathway involving several distinct enzymes. biorxiv.org Research has identified both three- and four-step bacterial pathways that convert L-threonate into dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. biorxiv.orgbiorxiv.org The initial and pivotal step in this process is the oxidation of L-threonate to this compound (also referred to as 2-oxo-L-threonate) by the enzyme L-threonate 3-dehydrogenase (LtnD). biorxiv.orgsmolecule.com Subsequent enzymes in these bacterial pathways include isomerases, kinases, and decarboxylases that complete the conversion to DHAP. biorxiv.org

Phylogenetic analysis indicates that these L-threonate catabolic pathways are distributed across various bacterial phyla, including Actinomycetota, Cyanobacteriota, Bacillota, and Pseudomonadota. nih.gov This broad distribution suggests an ancient origin and significant conservation of this metabolic capability within the bacterial domain.

In stark contrast, the plant kingdom has evolved a different and highly consolidated system. In the model plant Arabidopsis thaliana, a single, unique gene (AT1G18270) encodes a large, multi-domain protein designated as L-threonate metabolizing domains (LTD). biorxiv.orgbiorxiv.org This single polypeptide contains domains that are homologous to three of the key enzymes in the bacterial pathway: L-threonate dehydrogenase, 3-oxo-tetronate kinase, and 3-oxo-tetronate 4-phosphate decarboxylase. biorxiv.org

The LTD gene is highly conserved among land plants but is notably absent in green algae. biorxiv.orgsmolecule.com This phylogenetic boundary is a crucial piece of evidence, suggesting that this metabolic system evolved specifically within the lineage of terrestrial plants. Knockout studies in Arabidopsis have confirmed that the LTD protein is essential for L-threonate metabolism, as its absence leads to an accumulation of L-threonate and a complete loss of L-threonate dehydrogenase activity. biorxiv.orgsmolecule.com

Table 1: Phylogenetic Distribution of L-Threonate Catabolic Systems

Kingdom/GroupPrimary Metabolic StrategyKey Enzymes/ProteinsPhylogenetic Distribution
Bacteria Multi-enzyme pathway (3 or 4 steps)L-threonate 3-dehydrogenase (LtnD), Isomerases, Kinases, DecarboxylasesWidely distributed in phyla such as Actinomycetota, Cyanobacteriota, Bacillota, Pseudomonadota. nih.gov
Plants (Land Plants) Single multi-domain fusion proteinL-threonate metabolizing domains (LTD) proteinHighly conserved among embryophytes (land plants). biorxiv.orgfrontiersin.org
Plants (Green Algae) L-threonate metabolizing system absentLTD gene is not present. biorxiv.orgsmolecule.comAbsent.

Hypothesized Evolutionary Drivers for its Metabolic Pathways

The distinct evolutionary paths of L-threonate metabolism in bacteria and plants appear to be driven by different environmental and physiological pressures. For bacteria, the ability to utilize L-threonate as a sole carbon source provides a clear selective advantage, allowing them to exploit a metabolite widely available in the environment and in host organisms. biorxiv.orgnih.gov

The evolutionary driver for the sophisticated LTD system in land plants is hypothesized to be linked directly to the evolution of ascorbate (Vitamin C) metabolism. biorxiv.org Ascorbate is a crucial antioxidant in plants, and its concentrations are thought to have increased significantly as plants colonized terrestrial environments. biorxiv.orgfrontiersin.org This transition from aquatic to land-based life exposed plants to higher levels of environmental stress, such as increased solar radiation, necessitating more robust antioxidant systems. frontiersin.org

A direct consequence of higher ascorbate concentrations is the increased production of its degradation products, including L-threonate. biorxiv.orgfrontiersin.org The accumulation of these metabolites could be detrimental, thus creating a strong selective pressure for an efficient catabolic pathway to manage them. biorxiv.org The evolution of the LTD protein in the common ancestor of land plants represents an elegant solution, consolidating multiple enzymatic functions into a single, efficient protein. biorxiv.org This metabolic adaptation appears to have been essential for plants to cope with the biochemical consequences of a high-ascorbate lifestyle on land. biorxiv.orgsmolecule.com The absence of this system in green algae, which have lower ascorbate concentrations, strongly supports this hypothesis. biorxiv.org

Advanced Methodological Approaches for 3 Dehydro L Threonate Research

Analytical Chemical Techniques for Metabolite Profiling

The accurate detection and quantification of 3-Dehydro-L-threonate in complex biological matrices necessitate the use of highly sensitive and specific analytical methods. Metabolite profiling of this compound heavily relies on advanced chromatographic and spectroscopic techniques.

Mass Spectrometry-Based Approaches (LC-MS/MS, GC/MS)

Mass spectrometry (MS), coupled with chromatographic separation, stands as a cornerstone for the analysis of this compound. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) offer the requisite selectivity and sensitivity for its detection in various biological samples.

LC-MS/MS is a powerful technique for the quantification of L-threonate, a closely related compound, and its methodologies are adaptable for this compound. A fast and selective HPLC-MS/MS method has been established for determining L-threonate in human plasma and urine. nih.gov This typically involves protein precipitation from the sample, followed by chromatographic separation on a C18 column. nih.gov Detection is often performed on a triple-quadrupole tandem mass spectrometer using negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) for precise quantification. nih.gov For instance, the ion transition of m/z 134.5→74.7 has been used for monitoring L-threonate. nih.gov Given the structural similarity, it is anticipated that a similar approach can be optimized for this compound.

GC-MS is another viable method, particularly after chemical derivatization to increase the volatility of the analyte. For instance, trimethylsilyl (B98337) (TMS) derivatives of L-threonic acid have been successfully analyzed using GC-MS. tandfonline.com This approach allows for the separation and identification of various oxidation products of related compounds like L-ascorbic acid. tandfonline.com

Chemical derivatization is a key strategy to improve the analytical performance for compounds like this compound, which are polar and may exhibit poor chromatographic retention and ionization efficiency. Acetylation is a common and effective derivatization technique. sci-hub.se Acetylating the hydroxyl groups of L-threonate with reagents like acetic anhydride (B1165640) increases its hydrophobicity, leading to better retention on reversed-phase columns and enhanced ionization efficiency in mass spectrometry. sci-hub.se This strategy also allows for the baseline separation of stereoisomers, such as L-threonate and D-erythronate, which is critical for accurate quantification. sci-hub.senih.gov The resulting triacetyl derivatives provide characteristic daughter ions upon fragmentation, which can be used for selective monitoring in MS/MS analysis.

Table 1: Derivatization Strategy for Threonate Analysis

Parameter Details
Derivatization Reagent Acetic Anhydride
Reaction Acetylation of hydroxyl groups
Analyte Form Triacetyl derivative
Advantage Enhanced chromatographic retention and ionization efficiency
Separation Baseline separation of stereoisomers (e.g., threonate and erythronate)

| Detection | Selective monitoring of characteristic daughter ions |

The validation of analytical methods is paramount to ensure the reliability and accuracy of the quantification of this compound. A validated LC-MS/MS method for L-threonate demonstrates excellent linearity, precision, and accuracy. sci-hub.senih.gov For example, a validated method for L-threonate in human plasma showed a linear calibration range from 100 to 10,000 ng/mL. nih.gov The intra-run coefficients of variation (CVs) were less than 3.6%, and the inter-run CV was 3.2% for quality control samples. nih.gov At the lower limit of quantitation (LLOQ), the intra-run CV was 6.1% with an average inaccuracy of -1.4%. nih.gov Another study reported a linear calibration range of 0.25-50 µg/mL in plasma and 2.5-500 µg/mL in urine, with accuracy within 85-115% and precision (RSD%) within ±15%. nih.gov Such validation parameters are essential for establishing a robust analytical method for this compound.

Table 2: Method Validation Parameters for L-Threonate Quantification via LC-MS/MS

Validation Parameter Plasma Urine
Linearity Range 0.25-50 µg/mL 2.5-500 µg/mL
Lower Limit of Quantitation (LLOQ) 0.25 µg/mL 2.5 µg/mL
Accuracy 85-115% 85-115%

| Precision (Intra- and Inter-batch RSD%) | < 15% | < 15% |

Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving the highest accuracy and precision in quantification, especially in complex biological matrices. osti.govrsc.org This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) to the sample as an internal standard. sci-hub.se The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. osti.gov This approach effectively corrects for variations in sample preparation and matrix effects, leading to highly reliable results. For L-threonate analysis, an LC-MS/MS method using isotope dilution has been developed, which allows for the accurate measurement of its endogenous levels in human plasma. sci-hub.senih.gov This methodology is directly applicable to the precise quantification of this compound.

Method Validation for Reproducible and Accurate Quantification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

In metabolomics studies, high-field NMR (e.g., 800 MHz) offers the resolution needed to identify and quantify multiple metabolites in complex mixtures like cerebrospinal fluid. researchgate.net Although direct NMR studies on this compound are limited, related compounds like threonic acid have been identified in biological samples using NMR. Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can further aid in the structural assignment by correlating protons to their directly attached carbons. foodb.ca

Spectrophotometric and Coupled Enzyme Assays for Kinetic Characterization

Spectrophotometric assays are fundamental for studying the kinetics of enzymes that metabolize this compound, such as L-threonate 3-dehydrogenase. foodb.ca These assays are typically based on monitoring the change in absorbance of a chromogenic substrate or a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its reduced form, NADH.

The activity of a dehydrogenase acting on this compound can be determined by measuring the rate of NADH formation or consumption, which corresponds to a change in absorbance at 340 nm. This principle forms the basis of coupled enzyme assays, where the product of one enzymatic reaction serves as the substrate for a second, indicator enzyme that produces a measurable signal. unl.edu For example, the kinetic parameters (Km and Vmax) of an enzyme that reduces this compound can be determined by measuring the rate of NADH oxidation at various substrate concentrations. This approach allows for a detailed characterization of the enzyme's catalytic efficiency and substrate affinity.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
L-Threonate
D-Erythronate
L-Ascorbic acid
Acetic anhydride
Trimethylsilyl (TMS)
Nicotinamide adenine dinucleotide (NAD⁺)

Computational Biology and Bioinformatics for System-Level Insights

Reconstruction and Analysis of Metabolic Networks and Pathways

Computational reconstruction of metabolic networks has become an indispensable tool for understanding the broader context of this compound metabolism. nih.govmdpi.com By integrating genomic, transcriptomic, and metabolomic data, researchers can build models that map the flow of metabolites through various interconnected pathways. nih.govmdpi.com For instance, in strawberry fruit development, metabolic network analysis has been used to correlate changes in the levels of L-threonate and other metabolites, suggesting coordinated regulation of metabolic processes. nih.gov Such network reconstructions can help identify potential enzymatic steps and regulatory points in the pathways involving this compound.

In silico models of metabolic networks, such as those used in flux balance analysis (FBA), can predict the biosynthetic capabilities of an organism and identify metabolic engineering targets. mdpi.comgoogle.com These models can be used to simulate the production of compounds derived from or related to this compound, providing a theoretical framework for optimizing biosynthetic pathways. google.com For example, computational tools like OptKnock can be applied to metabolic models to identify gene deletions that would enhance the production of a desired biochemical. google.com

Recent studies in plants have leveraged multi-omics approaches to understand metabolic responses to stress. In green soybean under cold stress, an accumulation of this compound was observed alongside changes in the expression of genes involved in ascorbate (B8700270) and aldarate metabolism. nih.gov Similarly, in rice anthers, the mutation of the MADS3 gene led to increased levels of ascorbate breakdown products, including threonate, highlighting the role of this pathway in response to oxidative stress. wiley.com

Probabilistic Frameworks for Metabolite Identification in Untargeted Metabolomics

Untargeted metabolomics, which aims to measure all small molecules in a sample, often generates a vast amount of data, making the identification of individual compounds a significant challenge. oup.comacs.orgwur.nl Probabilistic frameworks have been developed to improve the accuracy of metabolite identification by integrating multiple sources of information, such as mass-to-charge ratio (m/z), retention time, and known biochemical transformations. oup.comresearchgate.net

One such approach utilizes a probabilistic method that assigns empirical formulas to mass peaks by considering the likelihood of biochemical reactions occurring between metabolites in the sample. oup.com This method has been shown to correctly assign the formula for this compound (C4H6O5) in a dataset of vitamin C-related compounds, demonstrating a significant improvement over identification based on mass alone. oup.comrug.nl By incorporating information about potential metabolic relationships, the confidence in the correct identification of metabolites like this compound is dramatically increased. oup.com These frameworks can be extended to include isotope information and retention time order to further enhance the reliability of metabolite annotation. oup.comwur.nlresearchgate.net

Table 1: Probabilistic Identification of this compound
CompoundMolecular FormulaMeasured m/zPredicted m/zIdentification Status
This compoundC4H6O5134.0215134.0230Correct

Computational Approaches for Enzyme-Ligand Interaction Modeling

Understanding the interaction between enzymes and their substrates at a molecular level is crucial for elucidating catalytic mechanisms and designing inhibitors or engineered enzymes. Computational methods, such as protein-ligand docking and molecular dynamics simulations, provide valuable insights into these interactions. nih.govbiorxiv.org These approaches model the binding of a ligand, such as this compound, to the active site of an enzyme, predicting the binding pose and affinity. nih.gov

Three primary models describe protein-ligand binding: the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov Computational tools can explore these different binding mechanisms to understand how an enzyme like L-threonate 3-dehydrogenase recognizes and transforms its substrate. nih.govsmolecule.com For example, deep learning-based methods are emerging to improve the accuracy of protein-ligand interaction modeling, even using data from techniques like cryo-electron microscopy (cryo-EM). biorxiv.org

A study on a short-chain dehydrogenase-like L-threonine 3-dehydrogenase (SDR-TDH) utilized computational analysis to reveal the molecular mechanism of substrate binding and product release. researchgate.net This analysis identified key residues in the active site that contribute to the enzyme's high substrate specificity for L-threonate. researchgate.net Such detailed structural and computational analyses are critical for understanding the function of enzymes involved in this compound metabolism.

Molecular Genetic and Synthetic Biology Tools

Gene Editing and Reverse Genetic Screens for Functional Dissection

Molecular genetic tools, including gene editing technologies and reverse genetic screens, are powerful approaches for dissecting the function of genes and pathways in vivo. biorxiv.orgnih.gov In the context of this compound, these methods can be used to identify and characterize the genes encoding the enzymes responsible for its synthesis and further metabolism.

A notable example is the study of a unique protein in Arabidopsis thaliana designated as L-threonate metabolizing domains (LTD). biorxiv.org This protein contains domains homologous to the three enzymes of the bacterial L-threonate metabolic pathway. biorxiv.org Due to difficulties in expressing the large recombinant protein, a reverse genetics approach using ltd knockout Arabidopsis lines was employed. biorxiv.org These knockout plants showed an accumulation of L-threonate and a loss of L-threonate dehydrogenase activity, demonstrating the essential role of the LTD protein in L-threonate metabolism in plants. biorxiv.org This finding suggests an evolutionary adaptation in land plants to handle the degradation products of ascorbate. biorxiv.org

Forward and reverse genetics approaches in model organisms like Caenorhabditis elegans have also been instrumental in uncovering metabolic pathways related to aging, where ascorbate metabolism and its byproducts may play a role. nih.gov

Heterologous Expression Systems for Enzymatic Pathway Reconstruction

Heterologous expression, the expression of a gene in a host organism that does not naturally have that gene, is a cornerstone of synthetic biology and is crucial for the reconstruction and characterization of enzymatic pathways. wikipedia.orgnih.gov This technique allows for the production and purification of individual enzymes for in vitro characterization or the assembly of entire metabolic pathways in a host organism for in vivo studies or biotechnological production. wikipedia.orgmdpi.com

For instance, the enzymes involved in the catabolism of L-threonate have been studied through their expression in heterologous hosts like Escherichia coli. smolecule.comgoogle.com This allows for the detailed kinetic characterization of enzymes such as L-threonate 3-dehydrogenase. smolecule.com Furthermore, entire pathways can be reconstructed to produce valuable chemicals. For example, pathways involving enzymes that act on threonate or its derivatives have been engineered in E. coli for the production of 1,4-butanediol. google.comgoogle.com

Theoretical Underpinnings and Conceptual Models in 3 Dehydro L Threonate Biology

Thermodynamic Constraints and Energetic Considerations in Metabolic Pathways

The metabolic pathways involving 3-dehydro-L-threonate are governed by fundamental thermodynamic principles that dictate the feasibility and direction of biochemical reactions. All reactions within a pathway must be thermodynamically favorable under the physiological conditions of the cell. weizmann.ac.il This means that the change in Gibbs free energy (ΔG) for each step must be negative.

A key reaction involving this compound is its reduction to L-threonate, a step catalyzed by L-threonate 3-dehydrogenase. This reduction is an energetically favorable process. weizmann.ac.il However, other reactions within the broader metabolic network may be less favorable. For instance, the oxidation of certain substrates to produce intermediates for pathways involving this compound can be energetically challenging. weizmann.ac.il

The table below illustrates the standard reduction potentials of various reactions, providing a comparative view of the energetic landscape in which reactions like the reduction of this compound occur.

ReactantProductStandard Reduction Potential (E'°)
This compoundL-threonate-221 mV
3-DehydrocarnitineL-carnitine-205 mV
1-Octanal1-octanol-205 mV
Butanal1-butanol-203 mV
3-Hexenal3-hexenol-199 mV
AcetaldehydeethanolNot specified in provided context

This table presents a selection of reduction reactions and their standard potentials to contextualize the energetics of the this compound to L-threonate conversion. weizmann.ac.il

Systems-Level Modeling of Metabolic Regulation and Control

Understanding the role of this compound in cellular metabolism requires a systems-level perspective that integrates various components and their interactions. Systems-level modeling allows for the simulation and analysis of complex metabolic networks, providing insights into how fluxes are regulated and controlled.

In plants like Arabidopsis, a unique protein with domains homologous to all three enzymes in the bacterial L-threonate metabolic pathway has been identified. biorxiv.orgsmolecule.com This "L-threonate metabolizing domains" (LTD) protein is crucial for L-threonate metabolism. biorxiv.orgsmolecule.com Knockout of the LTD gene leads to an accumulation of L-threonate, indicating its essential role in the pathway. biorxiv.orgsmolecule.com Systems-level models can help elucidate the regulatory logic behind the expression and activity of such multi-domain enzymes and their impact on the broader metabolic network.

These models incorporate various layers of regulation, including genetic regulation, metabolite-protein interactions, and the activation of otherwise silent or "underground" metabolic pathways. nih.gov For instance, in E. coli, underground metabolism can facilitate the emergence of novel pathways for essential molecules, demonstrating the inherent plasticity of metabolic networks. nih.govresearchgate.net

The table below summarizes key enzymes and their roles in pathways connected to this compound, which are critical components for building accurate systems-level models.

EnzymeEC NumberRoleOrganism Context
L-threonate 3-dehydrogenase1.1.1.129Oxidizes L-threonate to this compound. smolecule.comPlants (Rumex acetosa, Pelargonium crispum), Bacteria (Pseudomonas sp.) smolecule.com
L-threonate metabolizing domains (LTD)N/AContains domains for the entire three-step L-threonate metabolic pathway in plants. biorxiv.orgsmolecule.comArabidopsis thaliana and other land plants biorxiv.orgsmolecule.com

Theoretical Frameworks for Enzyme Evolution and Diversification

The enzymes involved in the metabolism of this compound are products of evolutionary processes that have shaped their function and specificity. Theoretical frameworks for enzyme evolution help explain how new enzymatic activities arise and how metabolic pathways are assembled over time.

One central concept is enzyme promiscuity , the ability of an enzyme to catalyze secondary reactions in addition to its primary physiological role. nih.gov This promiscuity is considered a key starting point for the evolution of new functions. nih.gov Through gene duplication, a promiscuous enzyme can diverge, with one copy maintaining the original function while the other evolves to become more efficient at the new, secondary reaction (neofunctionalization). nih.gov

The evolution of L-threonate dehydrogenase and related enzymes likely followed such principles. For example, in some bacteria, enzymes involved in D-threonate catabolism also show activity towards intermediates in pyridoxal (B1214274) phosphate (B84403) (PLP) synthesis, highlighting their promiscuous nature. nih.gov

Horizontal gene transfer is another significant force in the evolution of metabolic pathways, allowing for the acquisition of new enzymatic capabilities from other organisms. nih.gov This can lead to the rapid assembly of novel metabolic routes.

The evolution of the L-threonate metabolic pathway in plants presents an interesting case. The presence of a single protein (LTD) in Arabidopsis that contains domains for a multi-step pathway is a notable evolutionary solution. biorxiv.org This gene is highly conserved in land plants but absent in green algae, suggesting that its evolution coincided with the rise of ascorbate (B8700270) concentrations in terrestrial plants, necessitating a more efficient way to handle its degradation products like L-threonate. biorxiv.org This represents a case of gene fusion and pathway consolidation.

Synthetic Chemistry and Biotechnological Research Applications

Chemoenzymatic and De Novo Synthetic Routes to 3-Dehydro-L-threonate

The primary route for synthesizing this compound is through the enzymatic oxidation of its precursor, L-threonate. This transformation is a key step in what can be considered a chemoenzymatic pathway, where the starting material may be produced through chemical synthesis and then subjected to a biological catalyst.

The core of this synthesis is the action of the enzyme L-threonate 3-dehydrogenase (EC 1.1.1.129). This enzyme facilitates the NAD⁺-dependent oxidation of the hydroxyl group at the third carbon position of L-threonate, yielding this compound. smolecule.com This specific and efficient enzymatic conversion avoids the need for complex protection-deprotection strategies that would be necessary in a purely chemical synthesis to differentiate between the multiple hydroxyl groups of L-threonate.

While extensive de novo chemical syntheses starting from simple achiral precursors are not widely documented in the literature, the chemoenzymatic approach is favored for its high selectivity and stereochemical fidelity. The process leverages the availability of L-threonate, which can be sourced as a degradation product of ascorbic acid or produced via microbial fermentation, and combines it with the catalytic efficiency of a specific dehydrogenase. smolecule.com

A study focusing on the synthesis of pyrazine (B50134) derivatives demonstrated a related chemoenzymatic cascade. In that research, L-threonine 3-dehydrogenase was used to convert L-threonine into 2-amino-3-ketobutyrate, which then served as a precursor for other molecules. nih.govresearchgate.netnih.gov This highlights the utility of dehydrogenases in creating keto-functionalized intermediates from hydroxylated amino acid precursors, a principle analogous to the synthesis of this compound from L-threonate.

Microbial and Enzymatic Production Systems for Research Scale

For research purposes, the production of this compound relies on enzymatic and microbial systems that utilize L-threonate 3-dehydrogenase. This enzyme is a critical component in the natural metabolic pathways of various organisms, where it partakes in the catabolism of L-threonate, a breakdown product of vitamin C (ascorbate). smolecule.comnih.gov

Enzymatic Production: In vitro enzymatic systems provide a direct and controlled method for producing this compound. The system consists of the isolated L-threonate 3-dehydrogenase enzyme, the substrate L-threonate, and the necessary cofactor NAD⁺. The enzyme, belonging to the short-chain dehydrogenase-reductase superfamily, catalyzes the oxidation of L-threonate. smolecule.com This method is particularly useful for producing high-purity samples for analytical and research applications. The enzyme has been identified in various plant and microbial sources. smolecule.comgenome.jp

Microbial Production: Microbial systems offer a potential route for in vivo production. Certain bacteria can utilize L-threonate as their sole carbon source, indicating the presence of a complete catabolic pathway that includes the conversion to this compound. smolecule.com While research has explored the use of engineered Escherichia coli for the production of L-threonic acid, similar metabolic engineering strategies could be adapted for this compound production. smolecule.com This would typically involve overexpressing the gene encoding L-threonate 3-dehydrogenase in a suitable microbial host. Such a system could potentially convert a supplied precursor or an endogenously produced intermediate into the desired product.

Table 1: Enzyme and Organism Sources for this compound Production

Enzyme Name EC Number Function Example Organism Sources
L-threonate 3-dehydrogenase 1.1.1.129 Catalyzes the NAD⁺-dependent oxidation of L-threonate to this compound. Rumex acetosa (Garden Sorrel) smolecule.com, Pelargonium crispum (Lemon-scented geranium) smolecule.com, Bacillus licheniformis genome.jp

Utility of this compound as a Synthon in Complex Molecule Synthesis

In the field of retrosynthetic analysis, a synthon is defined as a conceptual molecular fragment that represents a potential synthetic starting material. wikipedia.org this compound, with its distinct arrangement of functional groups and inherent chirality, possesses significant potential as a versatile synthon for the synthesis of complex organic molecules, although its application is not yet broadly established in synthetic literature.

The molecular structure of this compound offers several strategic points for synthetic elaboration:

The Ketone Group: The carbonyl group at the C3 position is an electrophilic center, making it susceptible to a wide range of nucleophilic addition reactions. This could be used to introduce new carbon-carbon or carbon-heteroatom bonds with potential stereocontrol influenced by the adjacent chiral centers.

The Carboxylic Acid: This functional group can be readily converted into esters, amides, or other acid derivatives. It can also be reduced to a primary alcohol, providing another avenue for molecular diversification.

Chiral Centers: The compound possesses chiral centers at the C2 and C4 positions. This inherent stereochemistry makes it a valuable chiral building block, allowing for the synthesis of enantiomerically pure target molecules.

While direct examples of this compound being used as a synthon in multi-step total synthesis are not prominent, its role as a metabolic intermediate is well-known. In biological systems, it is further metabolized to compounds like tartrate or undergoes decarboxylation. smolecule.com This natural reactivity underscores its potential as a reactive intermediate in planned synthetic sequences. For example, it could serve as a precursor for various four-carbon chiral synthons, analogous to how other sugar acids and their derivatives are employed in organic synthesis.

Q & A

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in cell culture experiments?

  • Answer : Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves. Bootstrap resampling estimates confidence intervals for EC50_{50}. ANOVA with post-hoc corrections (Tukey’s HSD) compares treatment groups. Bayesian hierarchical models account for inter-experimental variability .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.